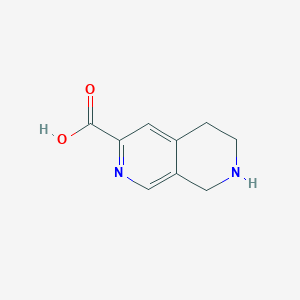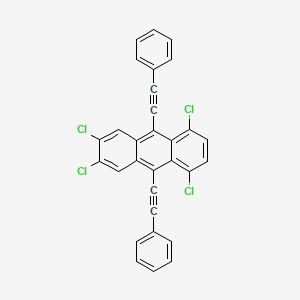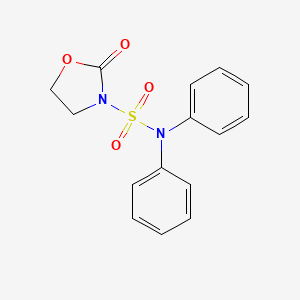
O-(2-Methoxybenzoyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Methoxybenzoyl)hydroxylamine: is a chemical compound known for its role as an electrophilic aminating agent. It is widely used in organic synthesis, particularly in the formation of carbon-nitrogen bonds, which are fundamental in the creation of various pharmaceuticals, synthetic intermediates, and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Methoxybenzoyl)hydroxylamine typically involves the reaction of 2-methoxybenzoic acid with hydroxylamine. The process can be catalyzed by transition metals to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: O-(2-Methoxybenzoyl)hydroxylamine undergoes various chemical reactions, including:
Electrophilic Amination: This is the primary reaction where it acts as an electrophilic aminating agent to form C-N bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Transition Metal Catalysts: These are commonly used to facilitate the electrophilic amination reactions.
Hydrosilanes: Used as hydrogen sources in hydroamination reactions.
Major Products: The major products formed from these reactions are typically amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
O-(2-Methoxybenzoyl)hydroxylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-(2-Methoxybenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C-N bonds by providing an electrophilic nitrogen source that reacts with nucleophilic carbon centers. This process is often catalyzed by transition metals, which enhance the reaction’s efficiency and selectivity .
Comparación Con Compuestos Similares
O-Benzoylhydroxylamine: Similar in structure but lacks the methoxy group, making it less reactive in certain conditions.
O-(Diphenylphosphinyl)hydroxylamine: Another electrophilic aminating agent with different reactivity and selectivity profiles.
Hydroxylamine-O-sulfonic acid: Used in similar applications but has different solubility and stability characteristics.
Uniqueness: O-(2-Methoxybenzoyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in electrophilic amination reactions. This makes it a valuable reagent in both academic and industrial research .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
amino 2-methoxybenzoate |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,9H2,1H3 |
Clave InChI |
QOJFBKPLYZPWDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



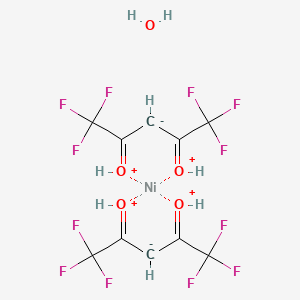
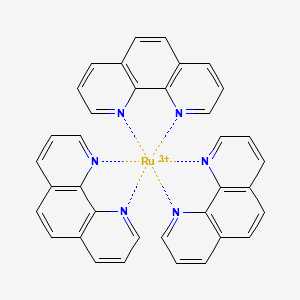
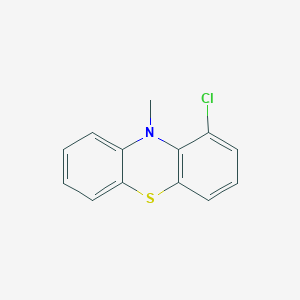


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)


